molecular formula C5H13O5P B14224389 1-Methoxyethyl dimethyl phosphate CAS No. 497956-55-5

1-Methoxyethyl dimethyl phosphate

Cat. No.: B14224389
CAS No.: 497956-55-5
M. Wt: 184.13 g/mol
InChI Key: PCXLQSMJFYIXOZ-UHFFFAOYSA-N
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Description

1-Methoxyethyl dimethyl phosphate is an organophosphate compound with the molecular formula C5H13O4P It is characterized by the presence of a phosphate group bonded to a 1-methoxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1-methoxyethanol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid or sodium methoxide to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions. The process may include continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyethyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.

    Hydrolysis: In the presence of water and acidic or basic catalysts, it can hydrolyze to produce phosphoric acid derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Hydrolysis: Methanol and phosphoric acid.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

1-Methoxyethyl dimethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways involving phosphate esters.

    Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients that require phosphate esterification for activation.

    Industry: It is used in the formulation of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxyethyl dimethyl phosphate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate esters. The compound can act as a substrate or inhibitor of enzymes involved in phosphate metabolism, thereby modulating biochemical pathways. Its effects are mediated through the formation of covalent bonds with active sites of enzymes or through non-covalent interactions with receptors.

Comparison with Similar Compounds

    Dimethyl phosphite: Similar in structure but lacks the methoxyethyl group.

    Diethyl phosphite: Contains ethyl groups instead of methyl groups.

    Trimethyl phosphate: Contains three methyl groups instead of the methoxyethyl group.

Uniqueness: 1-Methoxyethyl dimethyl phosphate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

497956-55-5

Molecular Formula

C5H13O5P

Molecular Weight

184.13 g/mol

IUPAC Name

1-methoxyethyl dimethyl phosphate

InChI

InChI=1S/C5H13O5P/c1-5(7-2)10-11(6,8-3)9-4/h5H,1-4H3

InChI Key

PCXLQSMJFYIXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OP(=O)(OC)OC

Origin of Product

United States

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